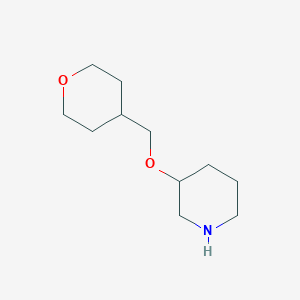
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole, also known as CFT, is a novel triazole compound with a wide range of potential applications in scientific research. It is a highly versatile molecule, with a unique combination of properties that make it ideal for use in a variety of experiments. CFT is a relatively new compound, and as such, it is important to understand its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and potential future directions.
Scientific Research Applications
Crystallographic and Molecular Interaction Studies
Research has demonstrated the significance of intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives. These interactions are crucial in biological activities and have been extensively studied through techniques like X-ray diffraction, DSC, TGA, and Hirshfeld surface analysis. The interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions, providing insights into the molecular behavior of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Characterization of Energetic Salts
The compound has been involved in the synthesis of triazolyl-functionalized monocationic energetic salts and subsequent protonation to produce diquaternary salts. These salts are characterized by their good thermal stability and relatively high density, making them of interest in various applications (Wang, Gao, Ye, & Shreeve, 2007).
Molecular Modeling and Antimicrobial Studies
1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal agents. The research indicates significant antibacterial and antifungal activities, with the structure-activity relationship being explored through molecular docking studies (El-Reedy & Soliman, 2020).
Synthesis of Anticonvulsant Compounds
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole has been used in the synthesis of novel compounds with potential anticonvulsant activities. These compounds have been recommended for further studies due to their significant pharmacological profiles (Perekhoda).
properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-2-3-10(9(12)4-7)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSAHFHZZVDUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)

![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467320.png)

amine](/img/structure/B1467325.png)
amine](/img/structure/B1467326.png)
![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)
![2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467332.png)
![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)
![4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467336.png)
![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)